CCG258208

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

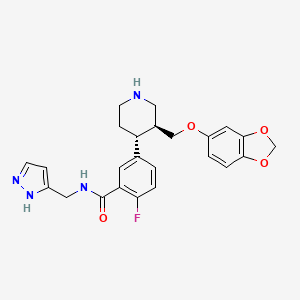

IUPAC Name |

5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O4/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29)/t16-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUKEAYUAYTIBV-LPHOPBHVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the cellular target of CCG258208

An In-depth Technical Guide on the Cellular Target of CCG-257081

Note: The compound "CCG-258208" is likely a typographical error in the query. The available scientific literature extensively refers to CCG-257081 , a closely related and well-documented small molecule inhibitor of the Rho/MRTF/SRF signaling pathway. This guide will focus on the established cellular target and mechanism of action of CCG-257081.

Introduction

CCG-257081 is a small molecule inhibitor that has demonstrated significant therapeutic potential in preclinical models of fibrosis and cancer.[1][2][3] It belongs to a series of compounds, including the parent molecule CCG-1423, designed to disrupt the transcriptional activity of the Myocardin-Related Transcription Factor/Serum Response Factor (MRTF/SRF) pathway.[3][4] This pathway is a critical regulator of genes involved in cytoskeletal dynamics, cell migration, and the fibrotic response, making it a compelling target for drug development. This technical guide provides a detailed overview of the cellular target of CCG-257081, its mechanism of action, quantitative data on its activity, and the experimental protocols used to elucidate its function.

The RhoA/MRTF/SRF Signaling Pathway

The primary cellular context for the activity of CCG-257081 is the RhoA/MRTF/SRF signaling cascade. This pathway translates extracellular signals and changes in cytoskeletal tension into a specific program of gene expression.

Pathway Activation:

-

Upstream Activation: The pathway is initiated by various extracellular stimuli, including growth factors (e.g., TGF-β), lysophosphatidic acid (LPA), and mechanical stress, which activate G-protein coupled receptors (GPCRs) or integrins.[5]

-

RhoA Activation: These signals converge on the activation of the small GTPase RhoA.

-

Actin Polymerization: Activated RhoA, through its effector ROCK, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.[5]

-

MRTF-A Release: In quiescent cells, MRTF-A is sequestered in the cytoplasm through a direct binding interaction with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF-A.[5][6][7]

-

Nuclear Translocation: The release from G-actin unmasks a nuclear localization signal (NLS) on MRTF-A, facilitating its import into the nucleus via the importin α/β pathway.[5][8]

-

SRF Co-activation: In the nucleus, MRTF-A binds to the transcription factor Serum Response Factor (SRF).

-

Gene Transcription: The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription.[5][6] These target genes include those encoding for cytoskeletal proteins like smooth muscle actin (α-SMA) and profibrotic factors such as connective tissue growth factor (CTGF).[1]

Figure 1. The RhoA/MRTF/SRF signaling pathway.

Direct Cellular Target of CCG-257081: Pirin

While initially characterized as an inhibitor of the MRTF/SRF pathway, the direct molecular target of this series of compounds remained elusive for some time. Recent studies combining affinity isolation, biophysical techniques, and genetic approaches have identified the nuclear protein pirin as a direct binding target of CCG-257081 and its analogs.[3][9]

Pirin is an iron-dependent nuclear protein that has been implicated as a co-factor in various transcriptional processes. Biophysical analysis using Isothermal Titration Calorimetry (ITC) confirmed a direct binding interaction between CCG-257081 and pirin.[2][9] Furthermore, X-ray crystallography has successfully resolved the co-crystal structure of a related analog with pirin, providing structural evidence for the interaction.[3]

Mechanism of Action of CCG-257081

CCG-257081 exerts its inhibitory effect on the MRTF/SRF pathway through its interaction with pirin. The binding of CCG-257081 to pirin ultimately leads to the retention of MRTF-A in the cytoplasm, preventing its co-activation of SRF in the nucleus. While the precise molecular bridge between pirin and MRTF-A localization is still under investigation, the functional outcome is a potent inhibition of the transcription of SRF target genes.[4][10]

In addition to its primary mechanism, CCG-257081 has also been shown to modulate TGF-β signaling. Treatment with CCG-257081 markedly reduces the phosphorylation of SMAD2, a key downstream effector of the TGF-β pathway.[3][9] This suggests a potential crosstalk between the pirin/MRTF axis and TGF-β signaling, which is highly relevant in the context of fibrosis.

Figure 2. Inhibition of MRTF-A nuclear import by CCG-257081.

Quantitative Analysis of CCG-257081 Activity

The biological activity of CCG-257081 has been quantified through various in vitro assays. The following tables summarize the key potency and binding affinity data.

| Assay Type | Cell Line / System | Target Readout | IC50 Value | Reference |

| Gene Expression | Human Lung Fibroblasts | Smooth Muscle Actin (ACTA2) mRNA | 4 µM | [1][11] |

| Gene Expression | Human Lung Fibroblasts | Connective Tissue Growth Factor (CTGF) mRNA | 15 µM | [1][11] |

| Colony Formation | YUMM Mouse Melanoma | Vemurafenib-Resistant Colony Growth | 1 µM (S-isomer) | [10] |

| Biophysical Assay | Binding Partner | Parameter | Value | Reference |

| Isothermal Titration Calorimetry (ITC) | Recombinant Pirin | Binding Affinity (Kd) | 8.6 µM | [2] |

Experimental Protocols

The elucidation of the cellular target and mechanism of action of CCG-257081 relies on several key experimental methodologies.

Immunofluorescence Assay for MRTF-A Nuclear Translocation

This protocol is used to visually assess and quantify the subcellular localization of MRTF-A in response to pathway stimulation and inhibitor treatment.

Objective: To determine if CCG-257081 inhibits the stimulus-induced translocation of MRTF-A from the cytoplasm to the nucleus.

Materials:

-

Cell line of interest (e.g., NIH-3T3 fibroblasts, human lung fibroblasts)

-

Glass coverslips

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium for starvation

-

Stimulant (e.g., TGF-β, LPA, or 15% FBS)

-

CCG-257081

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-MRTF-A

-

Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and establish a basal state where MRTF-A is predominantly cytoplasmic.

-

Inhibitor Pre-treatment: Treat the cells with the desired concentrations of CCG-257081 (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulation: Add the stimulant (e.g., FBS to a final concentration of 15%) to the wells and incubate for 30-60 minutes to induce MRTF-A translocation.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-MRTF-A primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the results by counting the number of cells with predominantly nuclear, pan-cellular, or predominantly cytoplasmic MRTF-A staining. A significant increase in the percentage of cells with cytoplasmic MRTF-A in the CCG-257081-treated group compared to the stimulated control indicates inhibitory activity.[12][13]

Figure 3. Workflow for MRTF-A immunofluorescence assay.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the MRTF/SRF complex. A reporter plasmid containing a luciferase gene under the control of multiple SREs is transfected into cells. The amount of light produced by the luciferase enzyme is directly proportional to the activity of the MRTF/SRF pathway. Inhibition is measured as a decrease in luminescence.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a small molecule (CCG-257081) to a larger macromolecule (recombinant pirin). This allows for the accurate determination of the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.[9]

Conclusion

The cellular target of CCG-257081 has been identified as the nuclear protein pirin. By binding to pirin, CCG-257081 effectively inhibits the RhoA-dependent nuclear import of MRTF-A. This prevents the formation of the MRTF-A/SRF transcriptional complex, thereby blocking the expression of key genes involved in fibrosis and cell motility. The robust preclinical data, combined with a well-defined mechanism of action, positions CCG-257081 as a promising therapeutic candidate for diseases driven by aberrant MRTF/SRF pathway activation.

References

- 1. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCG257081 | MRTF/SRF inhibitor | Probechem Biochemicals [probechem.com]

- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An actin-regulated importin α/β-dependent extended bipartite NLS directs nuclear import of MRTF-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic insights into Rho/MRTF inhibition-induced apoptotic events and prevention of drug resistance in melanoma: implications for the involvement of pirin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

The Selectivity Profile of CCG258208: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CCG258208, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). Developed from a paroxetine scaffold through a structure-based design approach, this compound has emerged as a valuable tool for studying the physiological and pathological roles of GRK2, particularly in the context of heart failure.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and development efforts.

Data Presentation

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound against its primary target, GRK2, and a panel of other kinases.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Kinase | IC50 | Selectivity vs. GRK2 | Reference |

| GRK2 | 30 nM | - | [4][5][6][7] |

| GRK1 | 87.3 µM | >2500-fold | [4][5][6][7] |

| GRK5 | 7.09 µM | 230-fold | [4][5][6][7] |

| PKA | >100 µM | >3333-fold | [4] |

| ROCK1 | >100 µM | >3333-fold | [4] |

Table 2: Kinome Scan Selectivity Profile of this compound (at 1 µM)

This table presents a selection of off-target kinases for this compound as identified in a kinome scan of 104 kinases. The data is presented as the percentage of control activity remaining in the presence of 1 µM this compound. Lower percentages indicate stronger inhibition.

| Kinase | Percent of Control Activity | Reference |

| GRK2 | 0.7% | [4] |

| GRK3 | 0.0% | [4] |

| ROCK1 | 50% | [4] |

| 11 other kinases | ≤70% | [4] |

Note: The specific identities of the 11 other kinases with ≤70% control activity were not detailed in the provided source material.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

Kinase Inhibitor Selectivity Profiling (scanELECT® Method)

The kinome-wide selectivity of this compound was assessed using the scanELECT® kinase selectivity and profiling service, a competition-based binding assay.

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured on the solid support is measured, and a lower amount of captured kinase in the presence of the test compound indicates a higher binding affinity.

General Protocol:

-

Kinase Preparation: A panel of purified human kinases is utilized.

-

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

-

Competition Assay:

-

The test compound (this compound) at a fixed concentration (e.g., 1 µM) is incubated with the kinase.

-

The immobilized ligand is then added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

-

Detection:

-

The solid support is washed to remove unbound proteins.

-

The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase or another sensitive detection method.

-

-

Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). The results are expressed as the percentage of control, where a lower percentage indicates greater inhibition of binding. A selectivity score, such as the S(35) score, can also be calculated to represent the overall selectivity of the compound.[4]

Adult Mouse Ventricular Myocyte (AMVM) Isolation and Contractility Assay

This protocol describes the isolation of primary cardiomyocytes from adult mice and the subsequent measurement of their contractile function in response to pharmacological agents.

I. Isolation of Adult Mouse Ventricular Myocytes:

-

Animal Preparation: An adult mouse is heparinized and then euthanized via an approved method (e.g., cervical dislocation).

-

Heart Excision: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold, calcium-free perfusion buffer.

-

Langendorff Perfusion:

-

The aorta is cannulated onto a Langendorff apparatus.

-

The heart is perfused in a retrograde manner with a calcium-free buffer to wash out the blood.

-

The perfusion is then switched to a digestion buffer containing collagenase and hyaluronidase to break down the extracellular matrix.

-

-

Cell Dissociation:

-

Once the heart becomes flaccid, the ventricles are minced and gently triturated in the digestion buffer to release individual cardiomyocytes.

-

The enzyme activity is stopped by transferring the cell suspension to a "stop buffer" containing a low concentration of calcium and bovine serum albumin.

-

-

Calcium Reintroduction: The extracellular calcium concentration is gradually increased to physiological levels to ensure the viability and calcium tolerance of the myocytes.

II. Cardiomyocyte Contractility Assay:

-

Cell Plating: Isolated, rod-shaped cardiomyocytes are plated on laminin-coated coverslips.

-

Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system or a sarcomere length detection system.

-

Baseline Measurement: The cells are field-stimulated to contract at a physiological frequency (e.g., 1-2 Hz). Baseline contractile parameters, such as the percentage of fractional shortening and the maximal velocity of shortening and relengthening, are recorded.

-

Pharmacological Stimulation:

-

A β-adrenergic receptor agonist, such as isoproterenol, is added to the perfusion buffer to stimulate contractility.

-

This compound (or vehicle control) is pre-incubated with the cardiomyocytes before and during isoproterenol stimulation.

-

-

Data Acquisition and Analysis:

-

Changes in cell length or sarcomere length during contraction and relaxation are recorded using video microscopy.

-

The contractile parameters are quantified and compared between the different experimental conditions (baseline, isoproterenol alone, and isoproterenol with this compound) to determine the effect of the inhibitor on βAR-stimulated contractility.[3][7]

-

Mandatory Visualization

The following diagrams were generated using the Graphviz DOT language to illustrate key signaling pathways and experimental workflows related to this compound.

Caption: GRK2 Signaling Pathway and Mechanism of this compound Inhibition.

Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.

References

- 1. Isolation of adult mouse and rat cardiomyocytes [bio-protocol.org]

- 2. Isolation and Culture of Adult Mouse Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]

- 3. Real-time determination of sarcomere length of a single cardiomyocyte during contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell and sarcomere contractile performance from the same cardiocyte using video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CCG258208: A Potent and Selective GRK2 Inhibitor for Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

CCG258208 has emerged as a significant small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key therapeutic target in heart failure. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its development from the paroxetine scaffold, its mechanism of action, and the experimental methodologies used to characterize its potent and selective inhibitory activity.

Core Structure-Activity Relationship and Quantitative Data

This compound was developed through a structure-based drug design approach starting from the scaffold of paroxetine, a known selective serotonin reuptake inhibitor that was serendipitously found to inhibit GRK2.[1] The core of the SAR studies revolved around modifying the paroxetine structure to enhance potency against GRK2 while maintaining selectivity against other kinases. This compound, a paroxetine analog featuring a pyrazole D-ring substituent, demonstrates a significant increase in potency.[2]

Inhibitory Potency and Selectivity of this compound and Analogs

The following table summarizes the in vitro inhibitory activities of this compound and its key analogs against GRK2 and other related kinases.

| Compound | GRK2 IC₅₀ (nM) | GRK5 IC₅₀ (µM) | GRK1 IC₅₀ (µM) | PKA IC₅₀ (µM) | ROCK1 IC₅₀ (µM) | Selectivity (GRK5/GRK2) |

| This compound | 30[3] | 7.09[3] | 87.3[3] | >833[3] | >833[3] | ~236-fold[3] |

| CCG258747 | 18[2] | 1.5[2] | 9.3[2] | >100[2] | >10[2] | ~83-fold[2] |

| Paroxetine | 1,100[4] | - | - | - | - | - |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data compiled from multiple sources.[2][3][4]

The data clearly indicates that the addition of the pyrazole ring in this compound results in a nearly 40-fold increase in potency compared to the parent compound, paroxetine. Further modification to an indazole in CCG258747 leads to an even greater potency.[2] The selectivity profile of this compound is a critical aspect of its therapeutic potential, with over 230-fold selectivity against the closely related GRK5 and significantly higher selectivity against other kinases, minimizing the potential for off-target effects.[3]

Mechanism of Action and Signaling Pathway

In heart failure, chronic stimulation of β-adrenergic receptors (β-ARs) leads to the upregulation of GRK2.[5] GRK2 then phosphorylates the activated β-ARs, triggering their desensitization and internalization, which blunts the heart's response to adrenergic stimulation and contributes to the progression of the disease.[5][6]

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of GRK2.[7] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of β-ARs. This inhibition of GRK2 leads to the resensitization of β-AR signaling, resulting in increased cyclic adenosine monophosphate (cAMP) production and enhanced cardiomyocyte contractility in response to catecholamines.[1][7]

Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ values of this compound and its analogs against GRK2 and other kinases.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains the purified kinase (e.g., GRK2), a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations in a suitable buffer.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The extent of peptide phosphorylation is measured using a fluorescence-based detection method. The signal is inversely proportional to the amount of phosphorylated substrate.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cardiomyocyte Contractility Assay

Objective: To assess the functional effect of this compound on the contractility of isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Primary cardiomyocytes are isolated from adult mouse or rat ventricles.

-

Cell Culture: The isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to adhere.

-

Treatment: Cells are pre-incubated with this compound or vehicle control for a defined period (e.g., 30 minutes).

-

Stimulation: Cardiomyocyte contraction is stimulated by the addition of a β-adrenergic agonist, such as isoproterenol.

-

Measurement: Cell shortening and relengthening are recorded using video-based edge detection microscopy.

-

Data Analysis: Parameters such as the amplitude and velocity of contraction and relaxation are quantified and compared between treated and untreated cells.

References

- 1. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 3. GRK2 as a Novel Gene Therapy Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational study of paroxetine-like inhibitors reveals new molecular insight to inhibit GRK2 with selectivity over ROCK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRK2 as a therapeutic target for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CCG-258208 and its Analogs: A Technical Overview of a Novel Class of Rho/MRTF/SRF Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information specifically detailing the discovery and development of CCG-258208 is limited. This document provides a comprehensive technical guide on the discovery and development of the closely related and well-characterized CCG series of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors. The data and methodologies presented herein are derived from published literature on analogs such as CCG-1423, CCG-203971, CCG-232601, and CCG-257081, and are considered representative of this chemical class. The existence of CCG-258208 as a hydrochloride salt is noted through commercial suppliers, though its specific biological and pharmacological properties are not detailed in peer-reviewed literature.

Introduction

Fibrotic diseases, characterized by the excessive deposition of extracellular matrix, represent a significant and largely unmet medical need. A key signaling pathway implicated in the pathogenesis of fibrosis is the Rho/MRTF/SRF pathway. This pathway integrates extracellular signals, such as those from growth factors and mechanical stress, to regulate the transcription of genes involved in cell motility, adhesion, and differentiation, particularly the differentiation of fibroblasts into pro-fibrotic myofibroblasts. The discovery of small molecule inhibitors of this pathway has opened up new avenues for therapeutic intervention. This whitepaper details the discovery, mechanism of action, and preclinical development of a novel class of oxadiazole-thioether compounds, exemplified by the "CCG" series of molecules, which potently inhibit the Rho/MRTF/SRF signaling cascade.

The Rho/MRTF/SRF Signaling Pathway: A Key Regulator of Fibrogenesis

The Rho family of small GTPases, particularly RhoA, are critical regulators of the actin cytoskeleton. Upon activation, RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process is central to the activation of the transcriptional co-activator MRTF-A (also known as MKL1). In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, resulting from F-actin polymerization, liberates MRTF-A, allowing it to translocate to the nucleus. In the nucleus, MRTF-A partners with the transcription factor SRF to drive the expression of target genes containing the Serum Response Element (SRE) in their promoters. These target genes include key pro-fibrotic factors such as α-smooth muscle actin (α-SMA) and collagen.

Discovery and Optimization of the CCG Series

The development of the CCG series of inhibitors originated from a high-throughput screening campaign utilizing a serum response element (SRE)-driven luciferase reporter assay. This cell-based assay was designed to identify compounds that could block the transcriptional activity of the MRTF/SRF complex. An early lead compound to emerge from these efforts was CCG-1423. While effective in vitro, CCG-1423 suffered from poor pharmacokinetic properties and cytotoxicity, limiting its therapeutic potential.

Subsequent medicinal chemistry efforts focused on improving the drug-like properties of the initial leads. This led to the synthesis of a series of oxadiazole-thioether analogs with improved potency, metabolic stability, and reduced toxicity. Key compounds that have been described in the literature include CCG-203971 and CCG-232601. These second-generation inhibitors demonstrated enhanced efficacy in preclinical models of fibrosis. Further optimization led to compounds like CCG-257081 with further improved pharmacokinetic profiles. It is within this context of continued optimization that CCG-258208 was likely synthesized.

Mechanism of Action: Targeting the MRTF/SRF Transcriptional Hub

The CCG series of compounds function by disrupting the nuclear function of MRTF-A, thereby preventing the transcription of SRF-dependent pro-fibrotic genes. While the precise molecular target was initially unknown, recent studies have identified the nuclear protein Pirin as a direct binding partner for this class of inhibitors. Pirin is a non-heme iron-binding protein that has been implicated in the regulation of transcription. The interaction of the CCG compounds with Pirin is thought to interfere with the assembly or function of the MRTF-A/SRF transcriptional complex.

Quantitative Biological Activity

The following table summarizes the in vitro potency of key CCG analogs in the SRE-luciferase reporter assay.

| Compound | IC50 (µM) in SRE-Luciferase Assay | Cell Line | Reference |

| CCG-1423 | ~2.5 | NIH 3T3 | (Not directly cited, general knowledge from multiple sources) |

| CCG-203971 | 0.64 | HEK293T | |

| CCG-232601 | 0.55 | HEK293T | |

| CCG-257081 | ~0.1 | HEK293T | (Derived from graphical data in) |

Preclinical Efficacy in Fibrosis Models

The anti-fibrotic potential of the CCG series has been evaluated in various in vivo models. For instance, in the bleomycin-induced model of skin fibrosis, administration of compounds like CCG-232601 and CCG-257081 has been shown to significantly reduce dermal thickening and collagen deposition.

Experimental Protocols

Serum Response Element (SRE) Luciferase Reporter Assay

This cell-based assay is fundamental to the discovery and characterization of Rho/MRTF/SRF pathway inhibitors.

Objective: To quantify the transcriptional activity of the MRTF/SRF complex in response to pathway activators and inhibitors.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) or NIH 3T3 cells are cultured in appropriate media. Cells are transiently transfected with a plasmid encoding the firefly luciferase gene under the control of a promoter containing multiple copies of the Serum Response Element (SRE). A co-transfection with a plasmid expressing a constitutively active form of a RhoA upstream activator (e.g., Gα12) is often performed to stimulate the pathway. A control plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency and cell viability.

-

Compound Treatment: Following transfection, cells are treated with various concentrations of the test compounds (e.g., CCG-203971) or vehicle control for a specified period (typically 18-24 hours).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to determine the concentration-response curve and calculate the IC50 value for each compound.

Bleomycin-Induced Skin Fibrosis Model

Objective: To evaluate the in vivo anti-fibrotic efficacy of the CCG compounds.

Methodology:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin into a defined area of the back for a period of 2-4 weeks.

-

Compound Administration: The test compound (e.g., CCG-232601) is administered daily via an appropriate route, such as oral gavage or intraperitoneal injection, concurrently with the bleomycin injections. A vehicle control group receives bleomycin and the vehicle.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and skin samples are collected from the treatment area.

-

Histological Analysis: Skin sections are stained with Masson's trichrome to visualize collagen deposition and dermal thickness is measured.

-

Biochemical Analysis: Skin samples can be homogenized to measure collagen content using assays such as the Sircol assay. Gene expression of pro-fibrotic markers can be quantified by RT-qPCR.

Conclusion

The CCG series of Rho/MRTF/SRF pathway inhibitors represents a promising class of therapeutic candidates for the treatment of fibrotic diseases. Through a systematic process of high-throughput screening and medicinal chemistry optimization, potent and orally bioavailable compounds have been developed. These molecules effectively block the pro-fibrotic signaling cascade in vitro and demonstrate significant anti-fibrotic efficacy in preclinical models. While specific data on CCG-258208 remains to be published, its development is a logical progression in the ongoing effort to refine the pharmacological properties of this important class of inhibitors. Further investigation into the clinical potential of these compounds is warranted.

An In-depth Technical Guide on CCG258208 and G Protein-Coupled Receptor Signaling

Notice to the Reader: As of November 2025, publicly available scientific literature and databases contain no specific information detailing the biological activity, mechanism of action, or direct relationship of a compound designated CCG258208 with G protein-coupled receptor (GPCR) signaling or any other biological pathway. Extensive searches have yielded only listings from chemical vendors for a substance named "this compound hydrochloride," without associated experimental data.

The "CCG" prefix often denotes compounds originating from the Center for Chemical Genomics, suggesting this compound may be part of a screening library. However, no publications from this center or any other research institution currently describe the biological characterization of this specific molecule.

Given the absence of data for this compound, this guide will instead provide a comprehensive overview of a closely related and well-documented area of research: the inhibition of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway by other "CCG" compounds. This pathway is a critical downstream effector of numerous GPCRs, and understanding its modulation provides a strong potential framework for the future characterization of novel compounds like this compound.

The GPCR-RhoA-MRTF-SRF Signaling Axis: A Key Regulator of Cellular Processes

G protein-coupled receptors constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by a diverse array of ligands, including hormones, neurotransmitters, and chemokines, GPCRs can couple to heterotrimeric G proteins, such as Gα12/13 and Gαq, to activate the small GTPase RhoA.

Activated, GTP-bound RhoA orchestrates a wide range of cellular responses, including cytoskeletal rearrangement, cell migration, proliferation, and gene transcription. A key downstream pathway of RhoA involves the regulation of the transcriptional co-activator MRTF. In its inactive state, MRTF is sequestered in the cytoplasm through its association with globular actin (G-actin). Activation of RhoA leads to actin polymerization, which depletes the pool of G-actin available to bind MRTF. This allows MRTF to translocate to the nucleus, where it forms a complex with the transcription factor SRF to drive the expression of target genes involved in fibrosis, cancer progression, and inflammation.

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="GPCR-RhoA-MRTF-SRF Signaling Pathway"; fontsize=10; fontcolor="#5F6368"; }

Figure 1. A diagram illustrating the signaling cascade from GPCR activation to target gene expression via the RhoA-MRTF-SRF axis.

"CCG" Compounds as Inhibitors of the RhoA/MRTF/SRF Pathway

Several compounds from the Center for Chemical Genomics, such as CCG-1423 and CCG-203971 , have been identified as inhibitors of the RhoA/MRTF/SRF signaling pathway.[1][2] These small molecules have been instrumental in elucidating the role of this pathway in various diseases and serve as valuable research tools. While the precise mechanism of action can vary, they generally function by disrupting the nuclear translocation of MRTF or its interaction with SRF.[1]

Quantitative Data for Known "CCG" Rho/MRTF/SRF Pathway Inhibitors

The following table summarizes publicly available quantitative data for well-characterized "CCG" inhibitors of this pathway. It is important to note that this data is not for this compound.

| Compound | Assay | Cell Line | IC50 | Reference |

| CCG-1423 | RhoC-dependent cell growth | A375M2, SK-Mel-147 | ≤300 nM | [2] |

| CCG-203971 | RhoA/C-activated SRE-luciferase | - | 6.4 µM | [3] |

| CCG-203971 | PC-3 cell migration | PC-3 | 4.2 µM | [3] |

Key Experimental Protocols for Characterizing Inhibitors of the GPCR-RhoA-MRTF-SRF Pathway

Should this compound be identified as an inhibitor of this pathway, the following experimental protocols would be crucial for its characterization.

RhoA Activation Assays

These assays are designed to measure the levels of active, GTP-bound RhoA in cells following stimulation with a GPCR agonist.

-

Pull-down Assay: This is a common method where cell lysates are incubated with a protein domain that specifically binds to GTP-bound RhoA, such as the Rho-binding domain (RBD) of Rhotekin.[4] The active RhoA is then "pulled down" using affinity beads and detected by western blotting.

-

G-LISA™ Activation Assay: This is a 96-well plate-based assay that provides a more quantitative and higher-throughput alternative to the traditional pull-down assay.[5] Cell lysates are added to wells coated with the Rho-GTP-binding protein, and the captured active RhoA is detected using a specific antibody and a colorimetric or chemiluminescent substrate.

Figure 2. A simplified workflow for a RhoA pull-down activation assay.

MRTF-A Nuclear Translocation Assays

These experiments visualize and quantify the movement of MRTF-A from the cytoplasm to the nucleus.

-

Immunofluorescence Microscopy: Cells are treated with a GPCR agonist in the presence or absence of the inhibitor. The cells are then fixed, permeabilized, and stained with an antibody specific for MRTF-A. The subcellular localization of MRTF-A is then visualized using fluorescence microscopy.[6]

-

High-Content Imaging: This automated microscopy-based approach allows for the quantification of MRTF-A nuclear translocation in a high-throughput manner across many cells and conditions.

Serum Response Factor (SRF) Reporter Assays

These assays measure the transcriptional activity of the SRF, which is dependent on the nuclear presence of MRTF.

-

Luciferase Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Serum Response Element (SRE).[7][8] Upon activation of the pathway, the MRTF/SRF complex binds to the SRE and drives the expression of luciferase, which can be quantified by measuring luminescence.

Figure 3. A general workflow for a Serum Response Factor (SRF) luciferase reporter assay.

Conclusion

While there is currently no specific information available for this compound, the established link between GPCR signaling and the RhoA/MRTF/SRF pathway, along with the existence of other "CCG" compounds that inhibit this pathway, provides a strong foundation for future research. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive roadmap for the potential characterization of this compound and other novel modulators of this critical signaling axis. Researchers in drug development and related scientific fields are encouraged to consult emerging literature for any future disclosures regarding the biological activity of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Rho/SRF Pathway Inhibitor, CCG-1423 [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Cytoskeleton, Inc. RhoA G-LISA Activation Assay Kit (Colorimetric Format), | Fisher Scientific [fishersci.com]

- 6. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pGL4.34[luc2P/SRF-RE/Hygro] Vector Protocol [promega.com]

- 8. abeomics.com [abeomics.com]

The Role of GRK2 Inhibition in Cardiac Myocytes: A Technical Guide for Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G protein-coupled receptor kinase 2 (GRK2), originally identified as β-adrenergic receptor kinase 1 (βARK1), is a pivotal regulator of cardiac function. In the healthy heart, it plays a crucial role in the physiological desensitization of G protein-coupled receptors (GPCRs), preventing overstimulation. However, in the pathophysiology of heart failure, GRK2 expression and activity are significantly upregulated in cardiac myocytes.[1] This upregulation is not a compensatory mechanism but a maladaptive alteration that drives the progression of heart failure through multiple mechanisms.[1][2] Elevated GRK2 leads to chronic desensitization of β-adrenergic receptors (β-ARs), diminishing contractile reserve and impairing cardiac pump function.[2][3][4] Furthermore, GRK2 exerts detrimental effects beyond GPCRs, including the promotion of mitochondrial-mediated apoptosis and the impairment of insulin-dependent metabolic pathways.[1][5][6] Consequently, inhibiting GRK2 has emerged as a highly promising therapeutic strategy to reverse cardiac dysfunction, halt adverse remodeling, and improve myocyte survival.[2][4][7] This document provides an in-depth technical overview of the signaling pathways governed by GRK2, the quantitative impact of its inhibition, and the experimental methodologies used to investigate its function in cardiac myocytes.

GRK2 in Cardiac Physiology and Heart Failure Pathophysiology

In a healthy cardiac myocyte, GRK2 is a key component of the machinery that provides negative feedback on β-AR signaling. Following stimulation by catecholamines like norepinephrine, GRK2 is recruited to the plasma membrane where it phosphorylates the activated β-AR. This phosphorylation event facilitates the binding of β-arrestin, which uncouples the receptor from its G protein, leading to signal termination and receptor internalization. This process is vital for preventing cardiac overstimulation.

In heart failure, the sympathetic nervous system (SNS) is chronically activated, leading to a sustained elevation of circulating catecholamines.[2][8] This chronic stimulation results in a significant upregulation of GRK2 levels and activity within the cardiac myocytes.[2][3] This pathological increase in GRK2 has several detrimental consequences:

-

Impaired Contractile Response: Excessive GRK2 activity leads to profound desensitization and downregulation of β-ARs, particularly the β1-AR subtype that is critical for cardiac inotropy.[2][4] This blunts the myocyte's ability to respond to sympathetic stimulation, reducing the heart's contractile reserve and overall pump function.[2][3]

-

Pro-Apoptotic Signaling: GRK2 can translocate from the cytosol to the mitochondria, a process enhanced by ischemic or oxidative stress.[1][9] In the mitochondria, GRK2 acts as a pro-death kinase, promoting the opening of the mitochondrial permeability transition pore (mPTP), a key step in the intrinsic apoptotic pathway.[1]

-

Metabolic Dysregulation: Elevated GRK2 levels interfere with cardiac metabolism. GRK2 can directly phosphorylate and inhibit Insulin Receptor Substrate-1 (IRS-1), a critical node in the insulin signaling pathway.[5][6] This impairment leads to reduced glucose uptake by cardiomyocytes, contributing to the energy-starved state characteristic of the failing heart.[2][5]

Inhibition of GRK2 is therefore a multi-faceted therapeutic approach, aiming to simultaneously restore β-AR signaling, protect myocytes from apoptosis, and improve cardiac metabolism.

Key Signaling Pathways Modulated by GRK2 Inhibition

The beneficial effects of GRK2 inhibition are rooted in its ability to intervene in several critical signaling cascades within the cardiac myocyte.

Restoration of β-Adrenergic Receptor Signaling

The canonical and most well-understood role of GRK2 is the desensitization of β-ARs. Inhibiting GRK2 prevents receptor phosphorylation, allowing for sustained G-protein coupling and downstream signaling, which enhances cardiac contractility. The peptide inhibitor βARKct, for example, competitively binds to Gβγ subunits, preventing the recruitment of GRK2 to the plasma membrane.[2][10]

Attenuation of Pro-Apoptotic Mitochondrial Signaling

Under cellular stress, GRK2 is directed to the mitochondria in a process dependent on ERK-mediated phosphorylation and subsequent binding to the chaperone protein Hsp90.[1][9] This pathway is a non-canonical, pro-death function of GRK2. Inhibition of GRK2 or its interaction with Hsp90 can prevent its mitochondrial localization, thereby protecting the myocyte from apoptosis.[1]

References

- 1. Pro-Death Signaling of GRK2 in Cardiac Myocytes after Ischemic Stress Occurs via ERK-Dependent, Hsp90-Mediated Mitochondrial Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 3. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GRK2 inhibition in heart failure: something old, something new - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GRK2 – A Link Between Myocardial Contractile Function and Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRK2 in Cardiovascular Disease and its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor kinase 2 ablation in cardiac myocytes before or after myocardial infarction prevents heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. G protein-coupled Receptor Kinase 2 as a Therapeutic Target for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

CCG258208: A Technical Guide to its Chemical Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG258208 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). Developed as a derivative of paroxetine, this compound has emerged as a promising therapeutic candidate, particularly in the context of heart failure. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, intended to support ongoing research and drug development efforts. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Chemical and Physical Properties

This compound, also known as GRKs-IN-1, possesses a distinct set of chemical and physical properties that are critical for its biological activity and pharmaceutical development. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅FN₄O₄ | [1] |

| Molecular Weight | 452.48 g/mol | [1] |

| CAS Number | 2055990-90-2 | [1] |

| Appearance | Solid powder | N/A |

| Solubility | DMSO: ≥ 41.4 mg/mL (≥ 91.5 mM)Ethanol: < 1 mg/mL | N/A |

| pKa | Not available | N/A |

| Melting Point | Not available | N/A |

Synthesis of this compound

The synthesis of this compound (referred to as compound 14as in the primary literature) is detailed in the work of Waldschmidt et al. (2017). The following is a summary of the synthetic route, and for a detailed, step-by-step protocol, readers are directed to the aforementioned publication.

The synthesis of this compound is a multi-step process starting from commercially available precursors. The core of the synthesis involves the modification of the paroxetine scaffold to enhance its affinity and selectivity for GRK2.

Key Synthetic Steps (A High-Level Overview):

-

Starting Material: The synthesis originates from a functionalized piperidine core, a key structural feature of paroxetine.

-

Amide Coupling: A crucial step involves the amide coupling of the piperidine intermediate with a substituted benzoic acid derivative. This is a standard reaction in medicinal chemistry, often employing coupling reagents such as HATU or EDC/HOBt.

-

Final Modification: The final step involves the introduction of a pyrazole moiety, which has been shown to be critical for the high-potency inhibition of GRK2.

For the complete and detailed synthetic protocol, including reaction conditions, purification methods, and characterization data, please refer to:

Waldschmidt, H. V., Homan, K. T., Cato, M. C., Cruz-Rodríguez, O., Cannavo, A., Wilson, M. W., ... & Larsen, S. D. (2017). Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. Journal of Medicinal Chemistry, 60(7), 3052–3069.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of G protein-coupled receptor kinase 2 (GRK2). In pathological conditions such as heart failure, GRK2 is upregulated and contributes to the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes. This desensitization leads to a diminished contractile response to catecholamines, exacerbating cardiac dysfunction.

By inhibiting GRK2, this compound prevents the phosphorylation of β-ARs, thereby restoring their sensitivity to agonists. This leads to an increase in intracellular cyclic AMP (cAMP) levels, activation of protein kinase A (PKA), and ultimately, enhanced cardiomyocyte contractility.

The inhibitory activity of this compound against GRK2 and its selectivity over other kinases are presented in the table below.

| Kinase Target | IC₅₀ (nM) | Reference |

| GRK2 | 30 | [1] |

| GRK1 | >10,000 | [1] |

| GRK5 | 7,090 | [1] |

| PKA | >10,000 | [1] |

| ROCK1 | >10,000 | [1] |

Below is a diagram illustrating the signaling pathway affected by this compound in cardiomyocytes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

GRK2 Kinase Inhibition Assay

This assay is used to determine the potency of this compound in inhibiting GRK2 activity.

Materials:

-

Recombinant human GRK2

-

Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well microplate

-

Plate reader capable of detecting fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Below is a diagram of the experimental workflow for the GRK2 kinase inhibition assay.

Cardiomyocyte Contractility Assay

This assay assesses the functional effect of this compound on the contractility of isolated cardiomyocytes.

Materials:

-

Isolated primary adult ventricular cardiomyocytes

-

Cell culture medium (e.g., DMEM)

-

IonOptix Myocyte Calcium and Contractility System (or equivalent)

-

Field stimulator

-

This compound stock solution (in DMSO)

-

Isoproterenol (β-adrenergic agonist)

Procedure:

-

Isolate cardiomyocytes from adult rodent hearts using established enzymatic digestion protocols.

-

Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

-

Mount the coverslips on a perfusion chamber on the stage of an inverted microscope equipped with the IonOptix system.

-

Perfuse the cells with a physiological salt solution.

-

Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using the field stimulator.

-

Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relaxation).

-

Perfuse the cells with a solution containing this compound at the desired concentration and record contractility.

-

To assess the effect on β-adrenergic signaling, co-perfuse with isoproterenol and this compound and record contractility.

-

Analyze the data to determine the effect of this compound on cardiomyocyte contractile function.

Conclusion

This compound is a potent and selective GRK2 inhibitor with significant potential for the treatment of heart failure. Its well-defined chemical properties and mechanism of action make it an excellent tool for studying the role of GRK2 in cardiovascular physiology and a promising lead compound for further drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other GRK2 inhibitors.

References

CCG258208 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-258208 is a small molecule inhibitor targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and fibrosis. Dysregulation of the Rho/MRTF/SRF pathway has been implicated in the pathophysiology of various diseases, including cancer and fibrotic disorders. As such, inhibitors of this pathway, like CCG-258208, represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the available information on CCG-258208, including its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

A thorough search of publicly available scientific databases and chemical supplier catalogs did not yield a specific CAS number or a definitive molecular weight for CCG-258208. While a hydrochloride salt of CCG-258208 is listed by some commercial suppliers, detailed chemical data remains undisclosed in the public domain. This suggests that CCG-258208 may be a compound under active investigation with limited publicly available information.

Data Presentation: Quantitative Data Summary

Due to the limited public information, a comprehensive quantitative data table for CCG-258208 cannot be constructed at this time. Information on related compounds in the same class of Rho/MRTF/SRF inhibitors is available and may offer some comparative insights.

| Property | CCG-258208 |

| CAS Number | Not Available |

| Molecular Weight | Not Available |

Mechanism of Action and Signaling Pathway

CCG-258208 functions as an inhibitor of the Rho/MRTF/SRF signaling cascade. This pathway is initiated by the activation of Rho GTPases, which are small signaling G proteins.

Signaling Pathway Diagram

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG-258208.

Pathway Description:

-

Activation: The pathway is typically initiated by extracellular signals, such as growth factors, binding to G protein-coupled receptors (GPCRs).

-

RhoA Activation: This leads to the activation of the small GTPase RhoA, converting it from its inactive GDP-bound state to an active GTP-bound state.

-

Cytoskeletal Reorganization: Active RhoA promotes the formation of actin stress fibers through downstream effectors like Rho-associated kinase (ROCK).

-

MRTF Release: In resting cells, MRTF is sequestered in the cytoplasm by binding to globular actin (G-actin). The formation of filamentous actin (F-actin) depletes the pool of G-actin, leading to the release of MRTF.

-

Nuclear Translocation and Gene Expression: Freed from G-actin, MRTF translocates to the nucleus, where it binds to and co-activates the transcription factor SRF. The MRTF/SRF complex then drives the expression of target genes involved in cell motility, adhesion, and proliferation.

CCG-258208 is believed to exert its inhibitory effect by interfering with the function of MRTF, potentially by preventing its nuclear translocation or by disrupting its interaction with SRF.

Experimental Protocols

Experimental Workflow: Characterizing a Rho/MRTF/SRF Inhibitor

Caption: A typical experimental workflow for the evaluation of a Rho/MRTF/SRF inhibitor.

Methodologies for Key Experiments:

-

SRF Reporter Assay:

-

Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an SRF-responsive element (SRE).

-

Following transfection, cells are treated with a known activator of the Rho pathway (e.g., serum or LPA) in the presence or absence of varying concentrations of CCG-258208.

-

Luciferase activity is measured using a luminometer, with a decrease in luminescence indicating inhibition of SRF-mediated transcription.

-

-

Immunofluorescence Staining for MRTF Localization:

-

Cells are cultured on coverslips and treated with CCG-258208.

-

Cells are then fixed, permeabilized, and incubated with a primary antibody specific for MRTF.

-

A fluorescently labeled secondary antibody is used for detection.

-

The subcellular localization of MRTF (cytoplasmic vs. nuclear) is visualized using fluorescence microscopy. Inhibition would be indicated by the retention of MRTF in the cytoplasm.

-

-

Western Blot Analysis:

-

Protein lysates are collected from cells treated with CCG-258208.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against downstream targets of the Rho/MRTF/SRF pathway, such as alpha-smooth muscle actin (α-SMA) or connective tissue growth factor (CTGF).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and protein bands are visualized by chemiluminescence.

-

Conclusion

CCG-258208 is an inhibitor of the Rho/MRTF/SRF signaling pathway, a key regulator of cellular processes relevant to cancer and fibrosis. While specific chemical identifiers and detailed experimental data for CCG-258208 are not widely available in the public domain, the established understanding of its target pathway allows for the design of robust experimental strategies to elucidate its therapeutic potential. Further research and publication of data are necessary to fully characterize the properties and utility of this compound for drug development professionals.

Methodological & Application

Application Notes and Protocols for CCG258208 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

CCG258208 is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3][4] Derived from the paroxetine scaffold, this compound has demonstrated significant therapeutic potential in preclinical models of heart failure.[4][5][6][7] Upregulation of GRK2 in heart failure leads to desensitization of β-adrenergic receptors (βARs), impairing cardiac contractility.[5] By selectively inhibiting GRK2, this compound restores βAR signaling, enhances cardiac function, and mitigates pathological remodeling.[5][8] These notes provide detailed protocols for the dosage and administration of this compound in mouse models based on published studies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by preventing the GRK2-mediated phosphorylation of agonist-bound GPCRs, particularly βARs on cardiomyocytes. This inhibition blocks the recruitment of β-arrestin, thereby preventing receptor desensitization and internalization. The restored sensitivity of βARs leads to a sustained downstream signaling cascade upon stimulation by catecholamines, resulting in increased production of cyclic adenosine monophosphate (cAMP) and enhanced cardiac contractility.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo mouse model studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| GRK2 IC₅₀ | 30 nM[1][2][3] | The half maximal inhibitory concentration against GRK2. Another source reported 130 nM.[9] |

| Selectivity | >230-fold over GRK5 | Demonstrates high selectivity for GRK2 over other related kinases.[1][2][3] |

| >2500-fold over GRK1 |

Table 2: Pharmacokinetic Parameters in Mouse Models

| Administration | Mouse Strain | Dose | Peak Plasma Conc. | Duration Above IC₅₀ | Brain Penetration |

| Intraperitoneal (IP) | CD-1 | 10 mg/kg[10] | 2710 nM (at 30 min)[10] | > 7 hours[1][2][3][10] | Negligible[7][8] |

| Peroral (PO) | C57BL/6 | 20 mg/kg[8] | Not specified | > 3 hours (in plasma, heart, liver)[7][8] | Negligible[7][8] |

Table 3: Dosing Regimens in Heart Failure Mouse Models

| Heart Failure Model | Mouse Strain | Treatment Start | Doses Studied | Duration | Administration |

| Post-Myocardial Infarction (MI) | Not specified | 2 weeks post-MI[5][8] | 0.1, 0.5, 2 mg/kg/day[8] | 4 weeks[8] | Not specified |

| Transverse Aortic Constriction (TAC) | Not specified | 6 weeks post-TAC[5] | 2 mg/kg/day[8] | Not specified | Not specified |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in mouse models.

Protocol 1: Pharmacokinetic Analysis

This protocol is designed to determine the absorption, distribution, and plasma concentration of this compound over time.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

C57BL/6 or CD-1 mice (8-12 weeks old)[8]

-

Gavage needles (for oral administration)

-

Syringes and needles (for IP injection)

-

Blood collection tubes (e.g., EDTA-coated)

-

Surgical tools for organ harvesting

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For in vivo administration, dilute the stock solution in the appropriate vehicle to the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, the dose is 0.4 mg).[1][3]

-

Animal Dosing:

-

Sample Collection:

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

Homogenize tissue samples.

-

-

Analysis:

-

Analyze plasma and tissue homogenates for this compound concentration using a validated LC-MS/MS method.[8]

-

Protocol 2: Efficacy in a Post-Myocardial Infarction (MI) Heart Failure Model

This protocol evaluates the therapeutic efficacy of this compound in a mouse model of heart failure induced by MI.

Materials:

-

This compound

-

Vehicle

-

Mice susceptible to MI (e.g., C57BL/6)

-

Surgical equipment for MI induction (ligation of the left anterior descending coronary artery)

-

Echocardiography equipment

Procedure:

-

MI Induction: Induce myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without LAD ligation.

-

Post-Operative Recovery: Allow animals to recover for two weeks.

-

Treatment Initiation: At two weeks post-MI, randomize the mice into treatment groups:[8]

-

Vehicle control

-

This compound Low Dose (0.1 mg/kg/day)

-

This compound Medium Dose (0.5 mg/kg/day)

-

This compound High Dose (2 mg/kg/day)

-

-

Drug Administration: Administer the assigned treatments daily for 4 weeks. The route of administration (e.g., oral gavage, osmotic mini-pumps) should be consistent.[8]

-

Functional Assessment: Perform serial echocardiography at baseline (before treatment) and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Terminal Analysis: At the end of the 4-week treatment period, euthanize the animals and harvest the hearts for histological analysis (e.g., infarct size, fibrosis, hypertrophy).[5]

Protocol 3: In Vitro Cardiomyocyte Contractility Assay

This assay assesses the direct effect of this compound on the contractility of isolated cardiomyocytes.

Materials:

-

Isolated primary adult mouse cardiomyocytes

-

β-adrenergic agonist (e.g., Isoproterenol)

-

Cell culture medium

-

Ion imaging system or cell contractility measurement system

Procedure:

-

Cell Preparation: Isolate adult ventricular cardiomyocytes from mice using established enzymatic digestion protocols.

-

Pre-treatment: Incubate the isolated cardiomyocytes with varying concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle for 10 minutes.[1][2]

-

Stimulation: Stimulate the cardiomyocytes with a β-adrenergic agonist like isoproterenol to induce a contractile response.

-

Measurement: Measure cardiomyocyte contractility (e.g., percent cell shortening, velocity of shortening/relengthening) using a video-based edge-detection system or a similar contractility measurement apparatus.

-

Data Analysis: Compare the contractile response in this compound-treated cells to vehicle-treated cells. A significant increase in contractility is expected with this compound treatment.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride (GRK2-IN-1 hydrochloride) | G protein-coupled Bile Acid Receptor | | Invivochem [invivochem.com]

- 4. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 5. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | GRK | TargetMol [targetmol.com]

- 10. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CCG258208 in a Myocardial Infarction Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies to mitigate adverse cardiac remodeling and the progression to heart failure.[1][2] G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical mediator in the pathophysiology of heart failure.[3][4][5][6] Upregulated in the failing heart, GRK2 desensitizes β-adrenergic receptors, impairs cardiac contractility, and promotes adverse remodeling.[3][4][5][6] CCG258208 is a potent and selective small-molecule inhibitor of GRK2, demonstrating significant therapeutic potential in preclinical models of heart failure.[1][2][7][8][9] Derived from the paroxetine scaffold, this compound exhibits a 50-fold higher selectivity for GRK2 and is effective at 100-fold lower doses than its parent compound.[1][2][10]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of myocardial infarction. The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy of GRK2 inhibition in preventing or reversing post-MI cardiac dysfunction and remodeling.

Mechanism of Action

Following myocardial infarction, the sympathetic nervous system is activated, leading to a surge in catecholamines. This chronic stimulation of β-adrenergic receptors (β-ARs) leads to the upregulation of GRK2.[11][12] GRK2 phosphorylates the agonist-occupied β-ARs, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein, desensitizing the receptor and attenuating downstream signaling.[13][14] This process contributes to the decline in cardiac contractility seen in heart failure.

This compound acts by directly binding to the catalytic domain of GRK2, inhibiting its kinase activity.[3] By preventing GRK2-mediated phosphorylation of β-ARs, this compound helps to preserve β-adrenergic signaling, thereby enhancing cardiac contractility and function.[1][8] Furthermore, GRK2 inhibition has been shown to reduce myocardial fibrosis and apoptosis, key components of adverse cardiac remodeling post-MI.[1][15][16]

Signaling Pathway of GRK2 in Myocardial Infarction and the Effect of this compound

Caption: GRK2 signaling pathway in myocardial infarction and the inhibitory action of this compound.

Data Presentation

In Vitro Potency of this compound

| Compound | Target | IC50 | Selectivity vs. GRK5 | Selectivity vs. GRK1 | Reference |

| This compound | GRK2 | 30 nM | 230-fold | >2500-fold | [7][9] |

| Paroxetine | GRK2 | ~1 µM | Lower | Lower | [3] |

In Vivo Efficacy of this compound in a Post-MI Mouse Model

| Treatment Group | Dose | Administration Route | Treatment Duration | Change in Ejection Fraction | Change in Infarct Size | Reference |

| Vehicle | - | Osmotic Pump | 4 weeks | Decrease | No significant change | [1] |

| This compound | 2 mg/kg/day | Osmotic Pump | 4 weeks | Significant Improvement | Significant Reduction | [1][2] |

| Paroxetine | 5 mg/kg/day | Osmotic Pump | 4 weeks | Improvement | Reduction | [3] |

Data presented is a summary of findings from referenced preclinical studies and should be used as a guide for experimental design.

Experimental Protocols

Murine Model of Myocardial Infarction (Permanent Ligation)

This protocol describes the surgical induction of myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.

Materials:

-

Adult C57BL/6 mice (8-12 weeks old)

-

Anesthesia: Isoflurane or Ketamine/Xylazine cocktail

-

Rodent ventilator

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors, needle holders)

-

Suture material (e.g., 8-0 silk)

-

ECG monitoring system

-

Heating pad

-

Analgesics (e.g., Buprenorphine)

-

Sterile saline

-

Betadine and 70% ethanol

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse and ensure a surgical plane of anesthesia is maintained throughout the procedure. Shave the chest area and disinfect with Betadine followed by 70% ethanol. Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Intubation and Ventilation: Intubate the mouse and connect it to a rodent ventilator.

-

Thoracotomy: Make a left thoracotomy in the fourth intercostal space to expose the heart.

-

LAD Ligation: Gently retract the pericardium to visualize the LAD coronary artery. Using an 8-0 silk suture, ligate the LAD approximately 2-3 mm from its origin. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by changes in the ECG (e.g., ST-segment elevation).

-

Chest Closure: Close the chest wall in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax.

-

Post-operative Care: Discontinue anesthesia and allow the mouse to recover on a heating pad. Administer analgesics as required. Monitor the animal closely for the first 24 hours.

Administration of this compound

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., DMSO in sterile water or saline)

-

Mini-osmotic pumps (e.g., Alzet)

Procedure:

-

Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration for delivery via mini-osmotic pumps. A common dose used in mouse studies is 2 mg/kg/day.[1][2]

-

Pump Implantation: Two weeks post-MI surgery, to allow for infarct development and the onset of cardiac remodeling, implant a pre-filled mini-osmotic pump subcutaneously in the back of the mouse under light anesthesia. The pump will deliver a continuous infusion of this compound or vehicle for the duration of the study (typically 4 weeks).

Assessment of Cardiac Function and Remodeling

1. Echocardiography:

-

Perform transthoracic echocardiography at baseline (before MI), and at specified time points post-MI and after treatment (e.g., 2 and 4 weeks of treatment).

-